molecular formula C22H21FN4O3 B2450322 methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448043-50-2

methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2450322
CAS No.: 1448043-50-2
M. Wt: 408.433
InChI Key: YJWTXKXCPHWAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-26-20(12-19(25-26)15-3-6-17(23)7-4-15)21(28)24-18-8-5-14-9-10-27(22(29)30-2)13-16(14)11-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWTXKXCPHWAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, referred to as Compound A , is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C18H19FN4O3C_{18}H_{19}FN_4O_3 and a molecular weight of approximately 358.37 g/mol. Its structure features a dihydroisoquinoline core substituted with a pyrazole derivative, which is significant for its biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antifungal properties. For instance, studies have shown that related compounds demonstrate higher antifungal activity against various phytopathogenic fungi compared to standard antifungal agents like boscalid . The mechanism often involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.

Compound Activity Target Reference
Compound AAntifungalSDH
Compound BAntifungalSDH

Anticancer Activity

In vitro studies have suggested that compounds with similar structures to Compound A may exhibit anticancer properties. For example, certain pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism typically involves the modulation of apoptotic pathways and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be correlated with its structural features. The presence of the 4-fluorophenyl group has been associated with increased potency against specific targets due to enhanced electronic properties and steric effects. Molecular docking studies reveal that the carbonyl oxygen atom in the pyrazole moiety forms critical hydrogen bonds with amino acid residues in target proteins, facilitating stronger interactions .

Study on Antifungal Efficacy

A study conducted on various pyrazole derivatives, including those structurally related to Compound A, assessed their antifungal efficacy against seven different fungal strains. The results indicated that certain modifications in the pyrazole ring significantly enhanced antifungal activity, supporting the hypothesis that structural optimization can lead to better therapeutic agents .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, derivatives similar to Compound A were tested for their ability to inhibit cell growth. The findings demonstrated that compounds with specific substitutions on the pyrazole ring showed promising results in reducing cell viability, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance solubility of intermediates. Ethanol is preferred for condensation steps due to its mild reactivity .
  • Catalysts : Incorporate triethylamine (TEA) to neutralize acidic byproducts during amide bond formation, improving reaction efficiency .
  • Temperature Control : Optimize stepwise heating (e.g., 60–80°C for cyclization, 25°C for coupling reactions) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

Q. What spectroscopic techniques are essential for confirming the compound’s structure post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions on the pyrazole and dihydroisoquinoline moieties. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) to distinguish between isobaric impurities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
  • Anti-Inflammatory Potential : Measure COX-2 inhibition using ELISA kits and compare potency to celecoxib .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) to minimize variability .
  • Orthogonal Assays : Cross-validate results using complementary techniques (e.g., Western blotting for protein expression alongside cytotoxicity assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess whether metabolic degradation explains inconsistent in vitro vs. ex vivo results .

Q. What computational strategies predict the compound’s binding affinity with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to dock the compound into X-ray structures of target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the fluorophenyl group and steric fit within hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability, calculating root-mean-square deviation (RMSD) for ligand-protein complexes .

Design a study to investigate the structure-activity relationship (SAR) of analogs.

  • Methodology :

  • Analog Synthesis : Modify substituents on the pyrazole (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and dihydroisoquinoline (e.g., introduce methyl groups) .
  • Biological Testing : Compare IC₅₀ values across analogs using standardized assays.
  • SAR Table :
Analog SubstituentPyrazole ModificationDihydroisoquinoline ModificationIC₅₀ (μM)
4-FluorophenylNoneNone2.1
4-Chlorophenyl-CH₃ at N1-OCH₃ at C70.8
3-Trifluoromethyl-COOEt at C5-F at C35.4
  • Statistical Analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Q. How can researchers validate the compound’s mechanism of action in vivo?

  • Methodology :

  • Xenograft Models : Administer the compound (10–50 mg/kg, oral) to nude mice bearing tumor xenografts. Monitor tumor volume weekly and compare to controls .
  • Biomarker Analysis : Quantify plasma levels of inflammatory cytokines (IL-6, TNF-α) via multiplex assays .
  • Toxicokinetics : Measure bioavailability and half-life using LC-MS/MS, ensuring dose adjustments align with therapeutic windows .

Key Notes for Experimental Design

  • Data Reproducibility : Include triplicate measurements in all assays and report standard deviations.
  • Negative Controls : Use vehicle-only groups (e.g., DMSO) to rule out solvent effects in biological studies .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including approval by institutional ethics committees .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.